3-fluoro-N-(6-((2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-fluoro-N-(6-((2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide” is a chemical compound that has been studied for its potential applications . The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in drug discovery due to its versatility .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted using various computational methods. For instance, its boiling point is predicted to be 799.1±60.0 °C . It is also predicted to have a density of 1.40±0.1 g/cm3 .Scientific Research Applications
Fluorescence Applications
Benzamides with pyridine, pyridazine, pyrazine, and pyrimidine rings have been explored for their luminescence properties, aiming at biological and organic material applications. These compounds, after conversion to difluoroboronated complexes, exhibit blue fluorescence, making them potential novel blue fluorophores for various applications, including imaging and sensing in biological systems (Yamaji et al., 2017).
Antiviral Drug Discovery
Research on antiviral drug discovery has included the exploration of pyrazine derivatives for their potential applications against a range of viral infections. This includes the development of new strategies for the treatment of hemorrhagic fever virus infections and the potential off-label use of certain compounds for the treatment of diseases like dengue fever (De Clercq, 2009).
Imaging Applications
Fluorinated imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have shown high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), indicating their utility in imaging neurodegenerative disorders through positron emission tomography (PET) (Fookes et al., 2008).
Synthesis Methodologies
Studies have detailed the synthesis of key intermediates for pharmaceutical applications, including antibiotics for respiratory tract infections. The development of efficient and stereoselective synthesis methodologies for these intermediates highlights the importance of 3-fluoro-N-(6-((2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide in pharmaceutical manufacturing (Lall et al., 2012).
Antimicrobial Activities
Research into the synthesis and biological evaluation of novel compounds, including thienopyrimidine derivatives, has shown potential antimicrobial and antioxidant activities. These studies contribute to the discovery of new treatments for bacterial infections and diseases requiring antimicrobial intervention (Jeankumar et al., 2013).
Future Directions
Properties
IUPAC Name |
3-fluoro-N-[6-(2-pyrrolidin-1-ylethylsulfanyl)pyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4OS/c18-14-5-3-4-13(12-14)17(23)19-15-6-7-16(21-20-15)24-11-10-22-8-1-2-9-22/h3-7,12H,1-2,8-11H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBHATPDKFLXIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.